Cas no 25771-65-7 (8-nitro-4-phenyl-quinoline)

8-nitro-4-phenyl-quinoline structure
8-nitro-4-phenyl-quinoline structure
Product Name:8-nitro-4-phenyl-quinoline
CAS No:25771-65-7
MF:C15H10N2O2
MW:250.252103328705
CID:288353
PubChem ID:117634
Update Time:2025-04-19

8-nitro-4-phenyl-quinoline Chemical and Physical Properties

Names and Identifiers

    • 8-nitro-4-phenyl-quinoline
    • 8-Nitro-4-phenylchinolin
    • 8-Nitro-4-phenyl-chinolin
    • AC1L3L9T
    • AC1Q200S
    • AR-1H4820
    • CTK1A7407
    • EINECS 247-254-0
    • Quinoline, 8-nitro-4-phenyl-
    • SureCN6558016
    • 4J4DMC4VQR
    • SCHEMBL6558016
    • AKOS015897217
    • UNII-4J4DMC4VQR
    • 8-Nitro-4-phenylquinoline
    • NKDNDDSXVZUMQC-UHFFFAOYSA-N
    • 25771-65-7
    • NS00027960
    • DTXSID9067146
    • 4-phenyl-8-nitroquinoline
    • E79415
    • DTXCID3037387
    • DB-369716
    • Inchi: 1S/C15H10N2O2/c18-17(19)14-8-4-7-13-12(9-10-16-15(13)14)11-5-2-1-3-6-11/h1-10H
    • InChI Key: NKDNDDSXVZUMQC-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC2C1=NC=CC=2C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 250.0743
  • Monoisotopic Mass: 250.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7A^2
  • XLogP3: 3.6

Experimental Properties

  • Density: 1.290±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 126 ºC (ethanol )
  • Boiling Point: 424.1°Cat760mmHg
  • Flash Point: 210.3°C
  • Refractive Index: 1.68
  • Solubility: Almost insoluble (0.011 g/l) (25 º C),
  • PSA: 56.03
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